Product packaging for Aspirin copper(Cat. No.:CAS No. 23325-63-5)

Aspirin copper

Cat. No.: B3028589
CAS No.: 23325-63-5
M. Wt: 421.8 g/mol
InChI Key: CMDYHTIDHSNRGW-UHFFFAOYSA-L
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Description

Aspirin copper, also known as copper(II) aspirinate, is a bright blue crystalline chelate complex of copper(II) cations with acetylsalicylic acid (aspirin) . This compound is provided for research purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or any human use. In scientific research, copper aspirinate is primarily investigated for its enhanced pharmacological profile compared to aspirin alone. Studies have demonstrated its marked effectiveness in models of inflammation, showing significantly greater anti-inflammatory activity at lower doses than aspirin . A key area of its research value lies in its potential application for rheumatoid arthritis . Mechanistic studies reveal that the copper complex inhibits cyclooxygenase-2 (COX-2) more selectively than unmodified aspirin. This COX-2 selectivity is a subject of considerable interest, as it may contribute to a more favorable activity profile . Beyond its anti-inflammatory properties, research suggests copper aspirinate has promise in models of thrombotic disease, indicating potential as an antithrombotic agent . The complex can be prepared by reacting sodium acetylsalicylate with a solution of copper(II) sulfate, resulting in its characteristic bright blue crystals . Its magnetic properties and dinuclear structure have also been characterized, making it a compound of interest in both pharmacological and chemical research . Furthermore, its properties as a pigment in materials like PVC and polystyrene have been explored in non-biological research contexts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14CuO8 B3028589 Aspirin copper CAS No. 23325-63-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23325-63-5

Molecular Formula

C18H14CuO8

Molecular Weight

421.8 g/mol

IUPAC Name

copper;2-acetyloxybenzoate

InChI

InChI=1S/2C9H8O4.Cu/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

CMDYHTIDHSNRGW-UHFFFAOYSA-L

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2]

Other CAS No.

23325-63-5

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Copper Acetylsalicylate Complexes

Synthetic Pathways

The creation of copper-acetylsalicylate complexes can be achieved through several synthetic routes, ranging from traditional methods to more modern, environmentally conscious approaches.

Direct Complexation Approaches

The most straightforward method for synthesizing copper-acetylsalicylate involves the direct reaction between a copper(II) salt and acetylsalicylic acid. bioline.org.brsciencemadness.org A common approach is the direct mixing of an aqueous solution of a copper salt, such as copper(II) carbonate, with an aqueous solution of acetylsalicylic acid. bioline.org.brresearchgate.net This reaction is often facilitated by moderate heating and stirring to promote the formation of the complex, which can then be isolated as a precipitate. bioline.org.brsciencemadness.org Another variation involves first preparing sodium acetylsalicylate by reacting acetylsalicylic acid with sodium carbonate. reddit.com The resulting solution is then treated with a copper sulfate (B86663) solution to yield the copper-acetylsalicylate precipitate. reddit.com The general stoichiometry of the resulting complex is often found to be [Cu(II)(ASA)2], where ASA represents the acetylsalicylate ligand. bioline.org.brresearchgate.net

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

To enhance reaction rates and yields, advanced synthetic techniques such as microwave-assisted synthesis (MAS) have been explored. mdpi.commdpi.com MAS is recognized for its ability to significantly reduce reaction times, often from hours to minutes, while providing higher yields and selectivity compared to conventional heating methods. mdpi.comresearchgate.net This rapid and efficient energy transfer can be applied to the synthesis of various metal complexes, including those of copper. mdpi.comrsc.org For instance, a copper(II) complex with a sulfonamide ligand was successfully synthesized with a high yield in just three minutes using microwave irradiation. mdpi.com This demonstrates the potential of MAS as a time-saving and efficient method for the preparation of copper-acetylsalicylate and related complexes. mdpi.commdpi.com

Preparation of Mixed-Ligand and Ternary Copper(II) Acetylsalicylate Complexes

The coordination sphere of the copper(II) ion in acetylsalicylate complexes can be further modified by introducing additional ligands, leading to the formation of mixed-ligand or ternary complexes. iljs.org.ngdergipark.org.trmdpi.com These complexes often exhibit unique structural features and properties.

The synthesis of these complexes typically involves reacting a copper(II) salt with acetylsalicylic acid and another chelating agent in an appropriate solvent. iljs.org.ngekb.eg For example, mixed-ligand complexes have been synthesized using 1,10-phenanthroline (B135089) and acetylsalicylic acid, resulting in a six-coordinate geometry around the copper ion. iljs.org.ngiljs.org.ng In this case, both the 1,10-phenanthroline and acetylsalicylic acid act as bidentate ligands. iljs.org.ngiljs.org.ng

Other examples include the preparation of ternary complexes with nicotinamide (B372718), where the resulting structure features two acetylsalicylate ligands, two nicotinamide ligands, and two water molecules coordinated to the central copper(II) ion, forming an octahedral geometry. dergipark.org.tr Similarly, ternary complexes with neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) have also been synthesized and structurally characterized. mdpi.comresearchgate.net The synthesis of such complexes can also be achieved with other nitrogenous chelates like histamine. nih.gov These studies highlight the versatility of copper(II) to form a wide range of coordination compounds with acetylsalicylic acid and other biologically relevant molecules. dergipark.org.trmdpi.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and bonding in copper-acetylsalicylate complexes.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a key tool for confirming the formation of copper-acetylsalicylate complexes and probing their electronic structure. bioline.org.briljs.org.ngdergipark.org.tr The coordination of acetylsalicylic acid to the copper(II) ion results in noticeable changes in the absorption spectrum compared to the free ligand. bioline.org.br

Typically, acetylsalicylic acid in an aqueous solution exhibits an absorption peak around 275 nm, which is attributed to intra-ligand π-π* transitions. bioline.org.br Upon complexation with copper(II), this peak often experiences a shift. For instance, in the [Cu(II)(ASA)2] complex, a red shift (a shift to a longer wavelength) to 296 nm has been observed, confirming the formation of a new product. bioline.org.br

In addition to the ligand-based absorptions, the UV-Vis spectra of copper(II) complexes often display a broad, weak absorption band in the visible region. This band is associated with d-d transitions of the copper(II) ion, which has a d⁹ electron configuration. akjournals.comresearchgate.net For an octahedral copper(II) complex, a single broad band around 15,385 cm⁻¹ (approximately 650 nm) can be observed, corresponding to the ²E₉ → ²T₂₉ transition. akjournals.com The broadness of this band is often attributed to the Jahn-Teller distortion, a geometric distortion that removes the degeneracy of the electronic ground state. akjournals.com The position and intensity of these d-d bands provide valuable information about the coordination geometry around the copper(II) center. researchgate.netrsc.org

The table below summarizes the UV-Vis spectral data for acetylsalicylic acid and its copper(II) complex.

CompoundSolventλmax (nm)Type of Transition
Acetylsalicylic AcidWater275π-π* (intra-ligand) bioline.org.br
[Cu(II)(ASA)₂]Water296π-π* (intra-ligand) bioline.org.br
[Cu(II)(ASA)₂]-~650 (15,385 cm⁻¹)d-d akjournals.com

Vibrational Spectroscopy (FTIR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, serves as a critical tool for elucidating the coordination environment of the acetylsalicylate (aspirinate) ligand upon complexation with copper(II) ions. Analysis of the FT-IR spectra reveals significant shifts in the characteristic vibrational frequencies of the carboxylate and acetoxy groups, providing direct evidence of metal-ligand bond formation.

A key diagnostic region in the FT-IR spectrum is the carbonyl stretching (ν(C=O)) frequency of the acetoxy group. In dinuclear copper(II) aspirinate complexes, this band often appears at two distinct frequencies, such as 1758 cm⁻¹ and 1725 cm⁻¹. birzeit.edu This splitting suggests the presence of two different types of acetoxy groups within the complex. unlp.edu.ar One type is uncoordinated, while the other interacts with a copper(II) center of an adjacent dimeric unit. unlp.edu.ar In contrast, mononuclear copper(II) aspirinate complexes typically exhibit the acetoxy carbonyl stretch near 1750 cm⁻¹. birzeit.edu The absence of a C=O stretching frequency in this region for some complexes indicates the loss of the acetoxy group during the reaction. birzeit.edu

The coordination of the carboxylate group to the copper ion is confirmed by the analysis of its asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies. For instance, in a mononuclear bis(aspirinato)bis(2-methylimidazole)copper(II) complex, these bands are observed at 1595 cm⁻¹ and 1390 cm⁻¹, respectively. birzeit.edu The difference between these two frequencies (Δν) is a valuable indicator of the carboxylate coordination mode.

Furthermore, the appearance of new bands in the far-infrared region, such as the ν(Cu–O) stretching vibration, provides direct evidence of the copper-oxygen bond. This band has been observed around 475 cm⁻¹. researchgate.net Combination frequencies, such as ν(Cu–O)+δ(O–C=O), can also be identified in the 770–800 cm⁻¹ range. researchgate.net

In ternary complexes, such as those containing pyridine (B92270), the IR spectra show only the vibrational bands corresponding to uncoordinated acetoxy groups, and the carboxylic stretching bands appear at lower frequencies compared to the parent dimeric compounds. unlp.edu.ar This is consistent with the formation of monomeric structures. unlp.edu.ar The presence of coordinated water molecules can also be identified by a sharp signal around 3601 cm⁻¹ in the FTIR spectrum. mdpi.com

Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for Copper-Acetylsalicylate Complexes and Related Compounds.

Compound/Complexν(C=O) acetoxyνₐₛ(COO)νₛ(COO)Other Notable BandsReference
Dinuclear Copper(II) Aspirinate1758, 1725--- birzeit.edu
Mononuclear Copper(II) Aspirinate~1750--- birzeit.edu
[Cu₂(asp)₄]---Strong bands for two types of acetoxy groups (free and coordinated) unlp.edu.ar
[Cu(asp)₂(py)₂]-Lower frequency than dimer-Only bands for uncoordinated acetoxy groups unlp.edu.ar
Cu(asp)₂(2-MeIm)₂-15951390- birzeit.edu
Dimeric Copper(II) p-chlorbenzoates---ν(Cu–O) at 475 cm⁻¹, ν(Cu–O)+δ(O–C=O) at 770–800 cm⁻¹ researchgate.net
Cu-Naproxen Complex3601 (coordinated H₂O)15541403ν(Cu-O) in far-IR (100-600) mdpi.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful technique for probing the magnetic properties and local environment of the paramagnetic Cu(II) ion in acetylsalicylate complexes. The ESR spectra provide valuable information about the monomeric or dimeric nature of the complexes and the geometry of the copper center.

For dimeric copper(II) aspirinate complexes, which exhibit a structure similar to copper(II) acetate (B1210297), the powder ESR spectra at room temperature are characteristic of a randomly oriented triplet state (S=1). researchgate.net This arises from the strong antiferromagnetic exchange interaction between the two coupled Cu(II) ions, which have a short Cu-Cu distance of approximately 2.64 Å. researchgate.net The spectrum of powdered Cu₂(Asp)₄₂ shows the existence of these acetate-like dimers with a strong antiferromagnetic exchange interaction (J = -288 cm⁻¹). researchgate.net

In contrast, mononuclear copper(II) complexes display different ESR spectral features. For instance, a mononuclear bis(aspirinato)bis(2-methylimidazole)copper(II) complex in a methanol-toluene solution at 77 K exhibits an axial spectrum with g-tensor values of g∥ = 2.27 and g⊥ = 2.05, and a hyperfine coupling constant A∥ = 158 × 10⁻⁴ cm⁻¹. birzeit.edu These parameters are typical for mononuclear copper(II) carboxylate complexes with a tetragonally distorted geometry, featuring a CuN₂O₂...O₂ chromophore. birzeit.edu

The solvent can significantly influence the structure of the complex in solution. researchgate.net For example, in pyridine-dimethylformamide (DMF) solutions of dimeric copper(II) aspirinate, monomeric species become prevalent. researchgate.net In a 40% pyridine + 60% DMF solution, two different monomeric species have been identified: Cu(Asp)₂(DMF)₂ with an elongated tetrahedral-octahedral symmetry and Cu(Asp)₂(Py)₂ with a trans square-planar CuN₂O₂ chromophore. researchgate.net In pure pyridine solution, only the Cu(Py)₄ monomeric species with a CuN₄ chromophore is observed. researchgate.net

Table 2: ESR Spectral Parameters for Selected Copper-Acetylsalicylate Complexes.

Complex SpeciesSolvent/StateTemperatureg∥g⊥A∥ (× 10⁻⁴ cm⁻¹)J (cm⁻¹)Structural ImplicationReference
Cu₂(Asp)₄₂PowderRoom Temp.----288Dimeric, strong antiferromagnetic coupling researchgate.net
Cu(asp)₂(2-MeIm)₂Methanol-Toluene77 K2.272.05158-Mononuclear, tetragonally distorted birzeit.edu
Cu(Asp)₂(DMF)₂40% Py + 60% DMF on NaY zeolite-----Monomeric, elongated tetrahedral-octahedral researchgate.net
Cu(Asp)₂(Py)₂40% Py + 60% DMF on NaY zeolite-----Monomeric, trans square-planar CuN₂O₂ researchgate.net
Cu(Py)₄Pyridine-----Monomeric, CuN₄ chromophore researchgate.net

Mass Spectrometry Techniques for Compositional Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the composition and stoichiometry of copper-acetylsalicylate complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing these complexes in solution.

While solid copper aspirinate exists as a neutral dimer with the formula C₃₆H₂₈Cu₂O₁₆, its structure in solution can be different. unito.it ESI-MS analysis of a Cu(II) solution with acetylsalicylic acid in a DMSO/water mixture reveals the presence of the anionic complex [Cu(Asa)₃]⁻ with a major peak at m/z = 600.03. unito.it The isotopic pattern of this peak confirms the presence of one copper atom and three acetylsalicylate ligands (C₂₇H₂₁O₁₂). unito.it

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The MS/MS spectrum of the [Cu(Asa)₃]⁻ complex shows a clear loss of one acetylsalicylic acid ligand (180.16 Da), resulting in a fragment ion at m/z = 420.76. unito.it This fragmentation pattern helps to confirm the composition of the parent ion.

In some cases, ESI-MS can also provide evidence for the formation of dimeric or polymeric species in solution, even if they are present in low abundance. mdpi.com For instance, in the analysis of a copper-naproxen complex, which has structural similarities to copper aspirinate, signals above m/z 520 in the positive mode were suggested as evidence for such species. mdpi.com

Table 3: ESI-MS Data for Copper-Acetylsalicylate Complexes in Solution.

Complex Ionm/z (Observed)FormulaSolventTechniqueKey FindingReference
[Cu(Asa)₃]⁻600.03C₂₇H₂₁Cu₁O₁₂DMSO/waterESI-MSConfirms 1:3 metal-to-ligand stoichiometry in solution. unito.it
[Fragment Ion]420.76[Cu(Asa)₂]⁻ (inferred)DMSO/waterESI-MS/MSLoss of one acetylsalicylate ligand from the parent ion. unito.it

Crystallographic Analysis and Structural Geometry

Single-Crystal X-ray Diffraction Studies on Coordination Modes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of copper-acetylsalicylate complexes, revealing detailed information about coordination modes, bond lengths, and bond angles.

Studies have shown that copper(II) aspirinate can form various structural motifs depending on the solvent and other ligands present. For example, the complex bis(acetylsalicylato)bis(pyridine)copper(II) crystallizes in a monoclinic space group (P2₁/n) and exists as a mononuclear species. capes.gov.br In this structure, the copper atom is in a trans square planar arrangement, coordinated to two pyridine nitrogen atoms with Cu-N distances of 2.003(4) Å and two oxygen atoms from the carboxylate groups of the acetylsalicylate ligands with short Cu-O distances of 1.949(3) Å. capes.gov.br

In other instances, dimeric structures are formed. The reaction of tetrakis-μ-aspirinato dicopper(II) with imidazole (B134444) can lead to the co-crystallization of three different mononuclear complexes: [Cu(Im)₂(sal)₂], [Cu(Im)₅(sal)₂], and [Cu(Im)₆(sal)₂], where the acetylsalicylate has been hydrolyzed to salicylate (B1505791) (sal). birzeit.edu In the [Cu(Im)₂(sal)₂] complex, the copper ion is in a trans arrangement, coordinated by two imidazole nitrogen atoms and two carboxylate oxygen atoms from the salicylate ligands. birzeit.edu

The coordination geometry around the copper(II) ion is often distorted. In a mononuclear copper(II) salicylate complex with neocuproine, the copper atom is five-coordinate in a deformed square pyramidal geometry. mdpi.com The basal plane is formed by a nitrogen atom from neocuproine, two oxygen atoms (phenolate and carboxylate) from the salicylate ligand, and a water molecule. mdpi.com In a related dimeric complex, the phenolate (B1203915) oxygen atom bridges the two copper centers. mdpi.com The geometry of five-coordinate complexes can be described by the τ₅ parameter, which distinguishes between square pyramidal (τ₅ = 0) and trigonal bipyramidal (τ₅ = 1) geometries. rsc.org For several copper(II) complexes with pyridine-4,5-dicarboxylate esters, the τ₅ values were found to be between 0.08 and 0.40, indicating a geometry closer to square pyramidal. rsc.org

Table 4: Selected Crystallographic Data and Coordination Geometries for Copper-Acetylsalicylate and Related Complexes.

ComplexCrystal SystemSpace GroupCoordination GeometryKey Structural FeaturesReference
Bis(acetylsalicylato)bis(pyridine)copper(II)MonoclinicP2₁/ntrans square planarMononuclear, Cu-N = 2.003(4) Å, Cu-O = 1.949(3) Å capes.gov.br
[Cu(Im)₂(sal)₂]Triclinictrans square planarMononuclear, CuN₂O₂ chromophore birzeit.edu
[Cu(H₂O)(5-Cl-Sal)(Neo)]--Deformed square pyramidMononuclear, five-coordinate mdpi.com
[Cu(μ-Sal)(Neo)]₂--Deformed square pyramidDimeric, phenolate bridge, Cu-Cu = 3.007(1) Å mdpi.com
[Cu₂(μ-5-Cl-Sal)(5-Cl-HSal)₂(Neo)₂]·EtOH--Deformed square pyramid and square bipyramidDinuclear, mixed coordination geometries mdpi.com

Powder X-ray Diffraction for Crystalline Morphology

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of bulk samples of copper-acetylsalicylate complexes. While single-crystal X-ray diffraction provides the detailed atomic arrangement within a single crystal, PXRD confirms the crystallinity of the synthesized powder and can be used for phase identification by comparing the experimental diffraction pattern with known patterns from databases like the Powder Diffraction File (PDF).

PXRD is also instrumental in monitoring phase transformations. For example, in studies of calcium phosphate (B84403) cements doped with copper, XRD patterns are used to identify the phases present, such as α-tricalcium phosphate (α-TCP), β-tricalcium phosphate (β-TCP), and hydroxyapatite (B223615) (HAp), by comparing the diffraction peaks with standard JCPDS cards. mdpi.com Similarly, for copper-acetylsalicylate complexes, PXRD can confirm that the bulk synthesized material corresponds to the structure determined by single-crystal analysis and that no significant amorphous content or crystalline impurities are present. The Powder Diffraction File contains an entry for copper(II) acetylsalicylate (aspirinate), which can be used as a reference for phase identification. researchgate.net

Dimeric and Monomeric Structural Motifs in Copper(II) Acetylsalicylate Complexes

Copper(II) acetylsalicylate complexes exhibit a rich structural chemistry, commonly adopting either dimeric or monomeric motifs depending on the synthetic conditions and the nature of any ancillary ligands.

The most well-known structure of copper(II) aspirinate is a dimeric "paddle-wheel" cage, formally known as tetrakis-μ-acetylsalicylato-dicopper(II). birzeit.edu In this structure, four acetylsalicylate ligands bridge two copper(II) ions. unlp.edu.ar This dimeric arrangement is analogous to that of copper(II) acetate and other copper(II) carboxylates. unlp.edu.ar These dimeric units can be further interconnected by acetoxy oxygens from neighboring units. unlp.edu.ar The presence of solvents like water or methanol (B129727) can occupy the axial positions of the copper ions in these dimeric structures. unlp.edu.ar

The introduction of other coordinating ligands, such as pyridine or imidazoles, can lead to the formation of mononuclear complexes. birzeit.eduunlp.edu.ar For example, the reaction of copper(II) aspirinate with pyridine can yield a monomeric complex where the Cu(II) ion is coordinated by two pyridine nitrogen atoms and two carboxylate oxygen atoms in a trans square-planar arrangement. unlp.edu.ar Similarly, mononuclear complexes with imidazole and its derivatives have been synthesized and characterized. birzeit.edu In these monomeric structures, the coordination sphere of the copper(II) ion is typically completed by the nitrogen atoms of the heterocyclic ligands and the oxygen atoms of the acetylsalicylate carboxylate groups. unlp.edu.arbirzeit.edu The geometry around the copper center in these monomers is often a tetragonally distorted octahedron or a square pyramid. birzeit.edubirzeit.edu

The transition from a dimeric to a monomeric structure is often accompanied by changes in spectroscopic properties. For example, the IR spectra of monomeric pyridine adducts show carboxylic stretching bands at lower frequencies compared to the parent dimeric compounds, which is consistent with the structural change. unlp.edu.ar

Table 5: Structural Motifs of Copper(II) Acetylsalicylate Complexes.

Structural MotifExample Complex/SystemKey FeaturesReference(s)
Dimeric (Paddle-wheel)[Cu₂(asp)₄]Four bridging aspirinate ligands, similar to copper(II) acetate. birzeit.eduunlp.edu.ar
Dimeric with Solvates[Cu₂(Cl-asp)₄]·4H₂ODimeric core with solvent molecules in axial positions. unlp.edu.ar
Monomeric[Cu(asp)₂(py)₂]trans square-planar geometry with pyridine ligands. unlp.edu.ar
MonomericCu(asp)₂(2-MeIm)₂Tetragonally distorted geometry with 2-methylimidazole (B133640) ligands. birzeit.edu
Mononuclear from DimerReaction of [Cu₂(asp)₄] with imidazoleFormation of mononuclear species like [Cu(Im)₂(sal)₂]. birzeit.edu

Elucidation of Coordination Polyhedra and Ligand Field Environments

The structural elucidation of copper(II)-acetylsalicylate complexes reveals a diversity in coordination geometries, heavily influenced by the presence or absence of additional ligands. The parent copper(II) acetylsalicylate, analogous to copper(II) acetate, crystallizes in dimeric "paddle-wheel" units with the formula [Cu₂(asp)₄]. unlp.edu.ar In these structures, two copper atoms are bridged by four acetylsalicylate ligands. Each copper ion is coordinated to four oxygen atoms from the carboxylate groups of the aspirinate ligands in a square planar arrangement. The coordination sphere of each copper atom is completed by the second copper atom, forming a weak Cu-Cu bond, which results in a distorted octahedral geometry. These dimeric units can be further interconnected by acetoxy oxygens from neighboring units. unlp.edu.ar

When additional ligands, such as pyridine or nicotinamide, are introduced, mononuclear complexes are often formed. For example, a mononuclear complex with the formula [Cu(C₉H₇O₄)₂(C₆H₆N₂O)₂(H₂O)] has been synthesized and characterized. researchgate.net In this compound, the copper(II) ion lies on a twofold symmetry axis and exhibits a five-coordinate, square-pyramidal geometry. researchgate.net The basal plane of the pyramid is defined by two nitrogen atoms from the nicotinamide ligands and two oxygen atoms from the carboxylate groups of the acetylsalicylate ligands. researchgate.net The apical position is occupied by an aqua ligand. researchgate.net The degree of distortion from an ideal square-pyramidal (SQP) geometry towards a trigonal-bipyramidal (TBP) structure can be quantified by the geometry index, τ. For a perfect SQP geometry, τ is 0, while for a perfect TBP geometry, τ is 1. In the case of [Cu(C₉H₇O₄)₂(C₆H₆N₂O)₂(H₂O)], the τ value is 0.23, indicating a geometry that is predominantly square-pyramidal. researchgate.net Other studies have reported complexes with distorted tetragonal bipyramidal and six-coordinate distorted octahedral geometries. nih.govscience.gov

The ligand field environment around the Cu(II) center in these complexes has been investigated using electronic spectroscopy and magnetic measurements. The electronic spectrum of dimeric copper(II) acetylsalicylate typically shows a broad absorption band in the visible region. akjournals.com For instance, one study reports a broad absorption band at 15,385 cm⁻¹, attributed to the ²Eg → ²T₂g transition, which is characteristic of an octahedral environment for the copper atom. akjournals.com The magnetic properties of these complexes are also consistent with the proposed structures. Dimeric copper(II) carboxylates are known for their subnormal magnetic moments at room temperature due to antiferromagnetic coupling between the two adjacent copper(II) ions. In contrast, mononuclear copper(II) complexes generally exhibit magnetic moments close to the spin-only value of 1.73 B.M. for one unpaired electron, which is consistent with distorted octahedral or square planar geometries. researchgate.netresearchgate.net

Thermal Behavior Analysis (Thermogravimetry and Differential Thermal Analysis)

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are instrumental in characterizing the thermal stability and decomposition pathways of copper-acetylsalicylate complexes. unlp.edu.arcolab.ws The thermal decomposition of these compounds typically proceeds in multiple, well-defined steps, culminating in the formation of copper(II) oxide (CuO) as the final residue. unlp.edu.ar

The thermal behavior of dimeric copper(II) aspirinate complexes, including halogen-substituted derivatives, has been systematically studied. unlp.edu.ar The decomposition process for these complexes generally begins between 145°C and 270°C. unlp.edu.ar This initial stage is an endothermic process corresponding to the partial degradation of the aspirinate ligand, specifically involving the breakup of the coordinated acetoxy groups. unlp.edu.ar This is followed by subsequent, highly exothermic processes at higher temperatures (between 260°C and 550°C) where the remainder of the organic ligand decomposes. unlp.edu.ar For ternary complexes containing solvent molecules like water or methanol, an initial endothermic step between 40°C and 120°C is observed, corresponding to the removal of these solvent ligands. unlp.edu.ar

In a study of the ternary complex [Cu(C₉H₇O₄)₂(C₆H₆N₂O)₂(H₂O)₂], the decomposition begins at 107°C with the endothermic release of two water molecules, peaking at 133°C. dergipark.org.tr The resulting anhydrous complex is stable up to 173°C, after which it begins to decompose in a series of consecutive endothermic steps until 540°C, ultimately yielding CuO. dergipark.org.tr The decomposition pathway involves the sequential loss of the nicotinamide and acetylsalicylate ligands. researchgate.netdergipark.org.tr The final residue in all studied cases, under an air atmosphere, is consistently identified as CuO. unlp.edu.ar

The following table summarizes representative thermal decomposition data for a dimeric copper(II) acetylsalicylate complex under an air atmosphere, based on published research findings. unlp.edu.ar

Decomposition StepTemperature Range (°C)DTA Peak (°C)Mass Loss (Observed %)Mass Loss (Calculated %)Assignment
Step I (Solvent Loss - if applicable)40 - 120Variable (Endothermic)VariableVariableDesolvation (e.g., H₂O, CH₃OH)
Step II145 - 270~245 (Endothermic)29.129.1Partial degradation of aspirinate; loss of acetoxy groups
Step III270 - 550~340 (Exothermic)50.150.4Final decomposition of organic ligand fragments
Final Residue>550N/A20.8 (Remaining)20.5 (Remaining)CuO

Mechanistic Investigations of Anti Inflammatory Actions of Copper Acetylsalicylate Complexes

Modulation of Cyclooxygenase (COX) Isoenzymes

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever. Copper-acetylsalicylate complexes interact with these enzymes, exhibiting distinct inhibition profiles compared to aspirin (B1665792).

Differential Inhibition Profiles of COX-1 versus COX-2

Copper-acetylsalicylate complexes have demonstrated a notable selectivity in their inhibition of COX isoenzymes. Studies indicate that these complexes can preferentially inhibit COX-2 over COX-1, a characteristic that may contribute to a modified therapeutic index compared to non-selective NSAIDs like aspirin.

CompoundCOX-1 IC50 (mM)COX-2 IC50 (mM)COX-2/COX-1 Selectivity IndexSource
Copper-Acetylsalicylate1.03 ± 0.150.32 ± 0.043.33 ± 0.89 nih.gov
AspirinNot specifiedNot specified0.42 ± 0.12 nih.gov, wikipedia.org, nih.gov

Aspirin is known to be a non-selective inhibitor of both COX-1 and COX-2, although it exhibits a slightly greater selectivity for COX-1 wikipedia.orgnih.gov. In contrast, copper-acetylsalicylate has been shown to possess a selectivity index indicating a preference for COX-2 inhibition nih.gov. This differential inhibition suggests that copper complexation alters the interaction of the salicylate (B1505791) moiety with the COX active sites, potentially leading to distinct downstream effects nih.gov. Some copper salicylate complexes have been reported as inactive against COX-2 while showing moderate inhibition of COX-1, indicating structural variations can influence selectivity acs.org.

Impact on Prostaglandin (B15479496) and Thromboxane (B8750289) Biosynthesis Pathways

The differential inhibition of COX isoenzymes by copper-acetylsalicylate complexes directly influences the biosynthesis of prostaglandins and thromboxanes.

CompoundEffect on PGE2 ProductionEffect on 6-keto-PGF1α ProductionSource
Copper-AcetylsalicylateStronger inhibition than AspirinWeaker inhibition than Aspirin; markedly increased levels nih.gov, nih.gov, nih.gov
AspirinWeaker inhibition than Cu-AspReduced levels nih.gov, nih.gov

Specifically, copper-acetylsalicylate has been observed to inhibit prostaglandin E2 (PGE2) production more potently than aspirin, consistent with its COX-2 inhibitory activity nih.gov. Conversely, it exhibits weaker inhibition of 6-keto-prostaglandin F1α (6-keto-PGF1α), a stable metabolite of prostacyclin (PGI2), which is primarily synthesized via COX-1 nih.govnih.gov. Notably, some studies report that copper-acetylsalicylate complex increases plasma levels of 6-keto-PGF1α, a finding that contrasts with aspirin's effect of reducing both thromboxane B2 and 6-keto-PGF1α levels nih.govnih.gov. This unusual increase in 6-keto-PGF1α suggests a complex interaction with the prostaglandin pathway, potentially involving mechanisms beyond simple COX inhibition nih.govnih.gov.

Anti-Platelet Aggregation Mechanisms

Aspirin is well-known for its anti-platelet effects, primarily mediated by the irreversible inhibition of COX-1 in platelets, thereby reducing thromboxane A2 (TXA2) production. Copper-acetylsalicylate complexes also exhibit potent anti-platelet activity, often with enhanced efficacy compared to aspirin.

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Copper-acetylsalicylate complexes have demonstrated significant inhibition of platelet aggregation, particularly when induced by arachidonic acid (AA).

CompoundIC50 (µM)Source
Copper-Acetylsalicylate13.2 (9.1-16.8) nih.gov
Copper-Acetylsalicylate17 (9-33) nih.gov
Copper-Acetylsalicylate9.6 nih.gov
AspirinLess potent nih.gov, nih.gov

In vitro studies have shown that copper-acetylsalicylate selectively inhibits arachidonic acid-induced platelet aggregation with IC50 values typically in the low micromolar range nih.govnih.govnih.gov. These values indicate that the complex is often more potent than aspirin in this regard nih.govnih.gov. The mechanism involves the inhibition of platelet cyclooxygenase, thereby reducing the synthesis of pro-aggregatory thromboxanes nih.gov.

Role of Nitric Oxide (NO) Synthesis Modulation

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a complex and often dual role in inflammatory processes scielo.br. While physiological levels of NO, typically produced by constitutive nitric oxide synthases (cNOS), can exert anti-inflammatory effects by modulating blood flow, leukocyte adhesion, and the release of inflammatory mediators scielo.br, excessive NO production, primarily mediated by inducible nitric oxide synthase (iNOS) in activated immune cells like macrophages, can contribute to oxidative stress, cellular damage, and the amplification of inflammatory responses mdpi.com. Therefore, the modulation of NO synthesis pathways represents a significant target for developing anti-inflammatory agents.

Copper-acetylsalicylate complexes, such as copper(II)-aspirinate (CuAsp), have demonstrated enhanced anti-inflammatory efficacy compared to aspirin alone researchgate.netmdpi.comnih.gov. Research indicates that these complexes can influence pathways related to oxidative stress, which are intrinsically linked to NO metabolism. Specifically, CuAsp has been reported to reduce "nitro-oxidative stress" nih.gov. Nitro-oxidative stress arises from the imbalance between reactive nitrogen species (including NO) and reactive oxygen species (ROS), often leading to the formation of damaging peroxynitrite mdpi.com. By mitigating this stress, copper-acetylsalicylate complexes may indirectly modulate the inflammatory milieu by influencing the NO-redox balance.

Furthermore, studies have observed improvements in NO-mediated physiological functions in the presence of copper-acetylsalicylate complexes. For instance, in aging rat models, treatment with CuAsp led to a significant improvement in vasorelaxation in response to acetylcholine, a process critically dependent on endothelial nitric oxide synthase (eNOS)-derived NO nih.gov. This suggests that these complexes can positively impact NO bioavailability or signaling pathways, contributing to their anti-inflammatory and potentially protective cardiovascular effects nih.gov.

While direct evidence detailing the specific mechanisms by which copper-acetylsalicylate complexes modulate the synthesis of NO (e.g., direct inhibition or induction of iNOS or other NOS isoforms) is still an active area of investigation, their observed effects on nitro-oxidative stress and NO-dependent vascular function highlight their interaction with NO-related pathways as a key component of their anti-inflammatory action.

Data Table: Effect of Copper(II)-Aspirinate (CuAsp) on Acetylcholine-Induced Vasorelaxation in Aging Rats

ParameterVehicle-Treated Aging RatsCuAsp-Treated Aging Ratsp-value
Vasorelaxation to Acetylcholine (%)66.66 ± 1.3094.83 ± 0.73< 0.05

Data adapted from nih.gov. This table illustrates the improved NO-mediated vasorelaxation in aging rats treated with CuAsp, indicating a positive influence on NO-dependent physiological processes.

Mechanistic Investigations of Anticancer Activity of Copper Acetylsalicylate Complexes

Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress in Cancer Cells

A primary mechanism through which copper-acetylsalicylate complexes exert their anticancer effects is by inducing the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress. This imbalance can overwhelm the cell's antioxidant defenses, causing damage to cellular components and triggering apoptosis.

Studies have demonstrated that copper complexes, including those related to salicylates, significantly increase intracellular ROS levels. For instance, the copper(II) complex of salicylate (B1505791) phenanthroline, [Cu(sal)(phen)], was found to elevate ROS levels by approximately 5.5-fold in HCT116 cells and 2.7-fold in SW480 cells compared to control groups nih.gov. Similarly, other copper complexes have shown substantial increases in ROS production in colorectal cancer cell lines, with one complex (Complex 1) inducing a 4-fold increase in HT-29 cells, a 70-fold increase in LS174T cells, and a 2.5-fold increase in Caco-2 cells. This ROS generation is identified as a principal driver of their antiproliferative activity conicet.gov.ar.

Furthermore, the copper(II) aspirinate complex, [Cu2(asp)4], exhibits superoxide (B77818) dismutase (SOD)-mimetic activity, contributing to antioxidant effects. In vitro evaluations showed that this complex enhanced cell survival following UV B irradiation, and in vivo studies indicated a suppression of ROS generation in mouse skin nih.gov. The increase in ROS production mediated by these copper complexes is considered pivotal in inducing cell death and promoting apoptosis nih.govnih.govrsc.org.

Complex/Ligand SystemCell LineROS Increase (Fold vs. Control)Reference
Cu(sal)(phen)HCT1165.5 nih.gov
Cu(sal)(phen)SW4802.7 nih.gov
Complex 1HT-294.0 conicet.gov.ar
Complex 1LS174T70.0 conicet.gov.ar
Complex 1Caco-22.5 conicet.gov.ar
Copper(II) aspirinate [Cu2(asp)4]HaCaTIncreased cell survival (antioxidant effect) nih.gov

Mechanisms of DNA Interaction and Cleavage Capabilities

Copper-acetylsalicylate complexes can engage with cellular DNA through various mechanisms, including intercalation and direct cleavage. These interactions can disrupt DNA replication, transcription, and repair processes, ultimately contributing to cancer cell death.

Research indicates that certain copper complexes bind to calf thymus DNA (CT-DNA) via an intercalative mode, characterized by moderate binding affinities (e.g., Kb ~ 104 M-1) acs.org. Following binding, these complexes can induce DNA cleavage. For instance, complexes have demonstrated significant oxidative cleavage of plasmid DNA (pUC19) in the presence of hydrogen peroxide, with some also exhibiting hydrolytic cleavage capabilities acs.orgrsc.org. The ability of copper complexes to generate ROS is often linked to their DNA-damaging potential scielo.org.mx. Specifically, complexes incorporating salicylate ligands have been shown to possess both SOD mimetic properties and DNA binding/cleavage activities acs.org. Electrophoretic studies have confirmed that these complexes can induce double-strand breaks in plasmid DNA, a direct mechanism of DNA damage rsc.org.

Complex/Ligand SystemDNA Interaction ModeBinding Affinity (Kb/Kapp)DNA Cleavage ActivityReference
Complexes 1-2Intercalation~104 M-1 (Kb)Oxidative cleavage of pUC19 DNA; Complex 2 also hydrolytic acs.org
Complex 4Intercalation~105 (Kapp)Oxidative cleavage of pUC19 DNA (with H2O2) rsc.org
Complexes 6-8Not specifiedPotentPotent acs.org
Complexes 1-3Not specifiedNot specifiedSignificant nuclease activity scielo.org.mx

Modulation of Enzyme Activities Relevant to Oncogenesis (e.g., Lipoxygenase-1)

Copper-acetylsalicylate complexes can influence the activity of enzymes that play critical roles in cancer development and progression. One such enzyme is Lipoxygenase-1 (LOX-1), which is involved in inflammatory pathways and lipid metabolism, often dysregulated in cancer.

Studies have shown that copper complexes incorporating NSAID-like ligands can modulate enzyme activity. For example, a copper(II) complex, CuLA, was found to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in tumor progression and inflammation x-mol.net. In comparative studies, while aspirin (B1665792) itself demonstrated only weak binding to Lipoxygenase-1 (LOX-1), a related copper(I) complex ([Cu(tpp)(pmt)]2) exhibited high affinity binding to the enzyme, suggesting a more potent modulation of its activity researchgate.net. This interaction occurred via hydrogen bonding at an allosteric site, indicating a specific mechanism of enzyme inhibition. Broadly, the coordination of NSAIDs to metal complexes can enhance their ability to inhibit enzymes like COX and LOX, which are frequently overexpressed in malignant tumors frontiersin.org.

Complex/Ligand SystemTarget EnzymeEffectIC50 / AffinityReference
CuLACyclooxygenase-2SuppressionNot specified x-mol.net
[Cu(tpp)(pmt)]2Lipoxygenase-1High Affinity bindingNot specified researchgate.net
AspirinLipoxygenase-1Weak bindingNot specified researchgate.net
Silver complexes 75-77LipoxygenaseInhibition2.3-7.2 µM frontiersin.org

Inhibition of Cellular Proliferation and Angiogenesis in Pre-clinical Models

Copper-acetylsalicylate complexes have demonstrated significant efficacy in inhibiting the proliferation of cancer cells and reducing tumor growth in preclinical models. This includes effects on both established cancer cell lines and in vivo tumor xenografts.

The copper complex of aspirin, [Cu2(asp)4], has been shown to reduce tumor growth and prolong survival in animal models of Ehrlich carcinoma google.com. Similarly, a salicylate copper(II) complex significantly inhibited the growth of various breast cancer cell lines, including triple-negative breast cancer (TNBC) cells, in a dose-dependent manner. In vivo studies confirmed its ability to attenuate tumor growth in xenograft models nih.gov. Other copper complexes have also shown potent antiproliferative activity against colorectal cancer cells, outperforming cisplatin (B142131) in some instances conicet.gov.ar.

Moreover, copper-naproxenate complexes have displayed promising cytostatic effects with a favorable selectivity index, suggesting targeted inhibition of tumor proliferation in preclinical settings mdpi.com. The complex Cu(sal)(phen) has been particularly noted for its effectiveness in inhibiting the viability and proliferation of colorectal cancer cells and showing excellent efficacy in animal models nih.gov. Studies involving terpyridine copper(II) complexes have also reported higher cytotoxic activity against cancer cell lines compared to cisplatin, along with the suppression of tumor growth in mouse xenograft models rsc.org.

Complex/Ligand SystemCancer Cell Line / ModelOutcomeIC50 / % InhibitionReference
Cu(sal)(phen)HCT116IC50 < OxaliplatinNot specified nih.gov
Cu(sal)(phen)SW480IC50 < OxaliplatinNot specified nih.gov
Cu(sal)(phen)MDA-MB-231 xenograftAttenuated tumor growthNot specified nih.gov
Cu2(asp)4Ehrlich carcinoma modelReduced tumor growth, increased survivalNot specified google.com
Complexes 1 and 2HT-29More robust antiproliferative activity than cisplatinNot specified conicet.gov.ar
Complexes 1 and 2Caco-2More robust antiproliferative activity than cisplatinNot specified conicet.gov.ar
Complexes 1 and 2LS174TMore robust antiproliferative activity than cisplatinNot specified conicet.gov.ar
Cu-NapU251, NCI-ADR/ResPromising cytostatic effects (SI > 2)Not specified mdpi.com
Complex 4HeLaStronger anticancer activityNot specified rsc.org
Complex 4HepG-2Stronger anticancer activityNot specified rsc.org
Complex 1BEL-7402 xenograftSuppressed tumor growthNot specified rsc.org

Induction of Ferroptosis as an Anticancer Mechanism

Ferroptosis is a recently identified form of programmed cell death characterized by iron-dependent lipid peroxidation. Emerging evidence suggests that aspirin and copper compounds can play a role in inducing this cell death pathway, offering a novel strategy for cancer therapy.

Aspirin has been implicated in the modulation of ferroptosis, with studies suggesting it as a potential mechanism for treating various cancers and overcoming drug resistance mdpi.commdpi.com. Research indicates that aspirin can promote ferroptosis by influencing specific metabolic pathways within cancer cells dovepress.com. Copper's involvement in ferroptosis is also well-documented. Copper complexes can induce ferroptosis by increasing oxidative stress, disrupting mitochondrial metal homeostasis, and promoting the degradation of key proteins like GPX4, which is central to ferroptosis regulation frontiersin.orgfrontiersin.org. For example, elesclomol, a copper-binding compound, induces copper-dependent ferroptosis in colorectal cancer cells by promoting copper retention in mitochondria, leading to oxidative stress frontiersin.orgfrontiersin.org. While direct quantitative data on copper-acetylsalicylate complexes specifically inducing ferroptosis is limited in the provided snippets, the established roles of both aspirin and copper in this pathway highlight its potential as a therapeutic avenue.

Compound Name List:

Aspirin (acetylsalicylic acid)

Copper(II) aspirinate [Cu2(asp)4]

Copper salicylate [Cu(sal)2]

Copper(II) complex of salicylate phenanthroline [Cu(sal)(phen)]

CuLA (Copper(II) complex with phenanthroline derivative N-(1,10-phenanthrolin-5-yl)-nonanamide and two aspirin anions)

CuL (Analogue complex without aspirin)

Cu-PHEN complexes

Cu-naringenin/BPHEN ternary complex

Complexes 1-3 (from researchgate.net)

Complexes 1 and 2 (from conicet.gov.ar)

Cu-Nap (Copper(II) naproxenate)

Pt-Nap (Platinum(II) naproxenate)

CuDIPS (Cu(II)(3,5-diisopropylsalicylate)2)

Complexes 6-8 (from acs.org)

Complexes 1-3 (from scielo.org.mx)

Complex 4 (from rsc.org)

Complexes 1-4 (from rsc.org)

CuATSM (diacetylbis(N(4)-methylthiosemicarbazonato) copper(II))

Disulfiram/copper

Elesclomol

RSL3

Sulfasalazine (SAS)

Quercetin

Curcumin (B1669340)

Sorafenib

Mechanistic Investigations of Antioxidant Properties of Copper Acetylsalicylate Complexes

Superoxide (B77818) Dismutase (SOD) Mimetic Properties and Superoxide Radical Scavenging

Superoxide dismutase (SOD) is a crucial endogenous enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻•) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Due to the pharmacological limitations of administering the enzyme itself, synthetic SOD mimics, particularly copper complexes, have been extensively studied. Copper-acetylsalicylate complexes and related compounds have demonstrated significant SOD mimetic activity. This activity is attributed to the copper ion's ability to cycle between Cu(I) and Cu(II) oxidation states, facilitating the reduction of superoxide radicals. The salicylate (B1505791) ligand can influence this activity by stabilizing the copper ion and potentially participating in the radical scavenging process.

Research has shown that various copper(II) complexes incorporating salicylic (B10762653) acid derivatives exhibit potent SOD-like activities. For instance, copper complexes with nicotinic and salicylic acids have demonstrated effective superoxide radical scavenging.

Table 1: Superoxide Dismutase (SOD) Mimetic Activity of Copper Complexes

Complex/LigandSOD Mimetic Activity (IC₅₀, µM)Reference
Copper complex of nicotinic-phthalic acids (CuNA/Ph)34.42 mdpi.com
Copper complex of nicotinic-salicylic acids (CuNA/Sal)42.79 mdpi.com
Copper complex of nicotinic-anthranilic acids (CuNA/An)47.49 mdpi.com
Copper(II) aspirinate [Cu₂(asp)₄]Slightly less than Cu(sal)₂ nih.gov, researchgate.net
Copper salicylate [Cu(sal)₂]Slightly greater than Cu₂(asp)₄ nih.gov, researchgate.net

These findings indicate that copper complexes with salicylate-based ligands can effectively mimic the action of the endogenous SOD enzyme, thereby mitigating the damaging effects of superoxide radicals mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comwjrr.org.

Mitigation of UV-Induced Reactive Oxygen Species Generation in Dermal Models

Exposure to ultraviolet (UV) radiation is a major environmental factor that induces oxidative stress in the skin, leading to photoaging and damage. UV radiation generates reactive oxygen species (ROS), which can cause cellular damage, inflammation, and DNA alterations nih.govnih.gov. Copper-acetylsalicylate complexes have demonstrated protective effects against UV-induced damage in dermal models.

In vitro studies using keratinocyte (HaCaT) and normal dermal fibroblast cells have shown that the presence of copper(II) aspirinate [Cu₂(asp)₄] and copper salicylate [Cu(sal)₂] significantly increased cell survival following UVB irradiation nih.govresearchgate.net. Furthermore, in vivo studies using hairless mice indicated that oral administration of copper(II) aspirinate suppressed ROS generation in the skin following UVA irradiation, a protective effect not observed with copper acetate (B1210297) alone nih.govresearchgate.net. These results highlight the capacity of these complexes to mitigate the detrimental effects of UV radiation by reducing the generation of harmful ROS in skin cells and tissues.

Metal-Chelating Antioxidant Properties of Ligands and Complexes

Transition metal ions, particularly copper and iron, can catalyze the formation of highly reactive hydroxyl radicals (•OH) through Fenton and Haber-Weiss reactions when in the presence of hydrogen peroxide nih.govacs.org. This process significantly contributes to oxidative stress. Antioxidants that can chelate these metal ions can prevent or inhibit these Fenton-type reactions, thereby acting as preventive antioxidants acs.org.

Compound List:

Copper(II) aspirinate [Cu₂(asp)₄]

Copper salicylate [Cu(sal)₂]

Copper complexes of salicylic acid and its derivatives

Mononuclear copper(II) salicylate complexes with methylimidazoles

Copper complexes of nicotinic, phthalic, salicylic, and anthranilic acids

Copper(II)(salicylate)₂

Copper(II) complexes with salicylate phenanthroline [Cu(sal)(phen)]

Pharmacokinetic and Ligand Biomolecule Interaction Studies of Copper Acetylsalicylate Complexes Pre Clinical Focus

Binding Affinities to Serum Proteins (e.g., Human Serum Albumin)

Copper ions, particularly Cu(II), are known to exhibit significant binding affinities to serum proteins, with Human Serum Albumin (HSA) being a primary binding partner in biological fluids nih.govresearchgate.netresearchgate.netnih.gov. HSA possesses a high-affinity N-terminal metal-binding site (NTS) capable of coordinating with Cu(II) ions nih.govresearchgate.net. The dissociation constant for the HSA-Cu(II) complex has been reported as approximately 6.7 × 10⁻¹⁷ M, indicating a very strong interaction nih.gov. Another study reported a conditional stability constant of 12.0 ± 0.1 at pH 7.4 for Cu(II) binding to HSA's NTS researchgate.net. Cu(I) also demonstrates high affinity for HSA, with an apparent conditional affinity of 10¹⁴.⁰ researchgate.net.

While direct studies specifically detailing the binding affinities of copper-acetylsalicylate complexes to HSA are limited in the provided literature, the strong affinity of copper ions for HSA suggests that these complexes, or the copper ions released from them, are likely to interact with serum albumin. Studies have utilized Bovine Serum Albumin (BSA) as a model protein to investigate the interactions of various copper complexes, confirming their propensity to bind to serum albumin nih.gov.

Table 1: Binding Affinity of Copper to Human Serum Albumin (HSA)

ProteinMetal IonBinding SiteDissociation Constant (KD)Stability Constant (log K)Reference
HSACu(II)N-terminal Site (NTS)~10⁻¹⁷ M (approx.)- nih.gov
HSACu(II)N-terminal Site (NTS)-12.0 ± 0.1 (at pH 7.4) researchgate.net
HSACu(I)--14.0 (apparent conditional) researchgate.net

DNA Binding and Intercalation Mechanisms

Copper complexes incorporating salicylate (B1505791) or acetylsalicylate moieties have shown notable interactions with DNA, influencing its structure and function nih.govtandfonline.commdpi.comnih.govosti.govrsc.org. Binuclear copper(II) complexes featuring S-substituted thiosalicylate derivatives have demonstrated high affinity for calf thymus DNA (CT-DNA), with binding constants (Kb) reported in the order of 10⁴ M⁻¹ tandfonline.comosti.gov. Evidence suggests these complexes can displace ethidium (B1194527) bromide (EB) from DNA, indicating a binding interaction that may involve intercalation or groove binding tandfonline.comosti.gov.

Other copper(II) complexes, such as salicylate-phenanthroline ternary complexes, have exhibited nuclease activity, implying direct engagement with DNA and the potential to induce strand breaks, particularly when catalyzed by hydrogen peroxide mdpi.comnih.govrsc.org. The proposed mechanisms for this DNA damage include direct interaction with the DNA helix and the generation of Reactive Oxygen Species (ROS) mdpi.comnih.gov. Research on copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid indicated DNA binding affinity but lacked clear evidence of intercalation or EB displacement. Molecular docking studies suggested binding to the minor groove of B-form DNA, with a higher affinity for Z-form DNA, potentially triggering a B-to-Z DNA conformational transition nih.gov.

Table 2: DNA Binding Constants of Copper-Salicylate Complexes

Complex TypeBiomoleculeBinding Constant (Kb)Mechanism IndicationReference
Binuclear Cu(II) complexes with S-substituted thiosalicylatesCT-DNA~10⁴ M⁻¹Binding, possible intercalation/groove binding tandfonline.comosti.gov
Cu(II) complexes with S-isoalkyl derivatives of thiosalicylic acidCT-DNAHigh affinityMinor groove binding (B-DNA), Z-DNA affinity nih.gov
Salicylate–neocuproine (B1678164) ternary Cu(II) complexesDNANot specifiedNuclease activity, potential intercalation/ROS damage mdpi.comnih.gov
Mixed-ligand Cu(II) Schiff base complexes (e.g., with Sal)CT-DNAKapp values of 10⁵Moderate intercalative binding mode, DNA cleavage rsc.org

Cellular Uptake and Intracellular Distribution Dynamics

The mechanisms governing the uptake and intracellular distribution of copper ions are relevant to understanding the behavior of copper-acetylsalicylate complexes within cells. Studies using human intestinal Caco-2 cells have provided insights into copper ion uptake. At a physiological pH of 6.0, the apical uptake of copper (as ⁶⁴CuCl₂) was observed to be linear for the initial minutes and exhibited non-saturable transport kinetics within a concentration range of 10-80 µM CuCl₂ nih.gov. This uptake process was found to be energy-independent, favoring the Cu(II) oxidation state over Cu(I), and was not significantly affected by high extracellular calcium concentrations nih.gov.

Following cellular entry, copper ions initially bind to low molecular weight intracellular components, such as glutathione. Subsequently, they are redistributed to higher molecular weight proteins, including metallothionein (B12644479) and Cu,Zn superoxide (B77818) dismutase nih.gov. The cell cycle phase can also influence the uptake and retention of nanoparticles, which could be analogous to complex uptake, with different cell cycle stages showing variations in internalized material over time researchgate.net. Intracellularly, Cu(I) is known to be transported by copper chaperones to various organelles researchgate.net.

Biodistribution Studies in Animal Models

Pharmacokinetic studies of Copper(II) Aspirinate (CAS) in human volunteers have yielded data on its distribution within the body researchgate.netnih.gov. Following oral administration, CAS reached a maximum plasma concentration (Cmax) of 0.38 mg L⁻¹ at a time to peak concentration (tmax) of 0.72 hours researchgate.netnih.gov. The compound exhibited a plasma half-life (t½) of 8.67 hours, a clearance rate of 66.30 L h⁻¹, and a volume of distribution (Vd) of 829 L kg⁻¹ researchgate.netnih.gov.

In animal models, the biodistribution of copper salicylate has been investigated, particularly in the context of inflammatory conditions nih.govuq.edu.au. When applied dermally, Cu(II) salicylate formulations demonstrated a slow release of copper(II) nih.govuq.edu.au. In rats experiencing chronic granulomatous inflammation, observed changes in copper biodistribution included alterations in the kidneys, liver, spleen, and adrenal glands nih.gov. Notably, exogenous copper from these formulations was sequestered at inflammatory sites relative to serum levels nih.govuq.edu.au. Studies in rabbits evaluating CAS pharmacokinetics reported similar half-life values (8.67-8.81 h) and volumes of distribution (829-837 L Kg⁻¹) across different administered doses nih.gov.

Table 3: Key Pharmacokinetic Parameters of Copper(II) Aspirinate (CAS) in Humans

ParameterValueUnitsReference
Maximum Plasma Concentration (Cmax)0.38mg L⁻¹ researchgate.netnih.gov
Time to Peak Concentration (tmax)0.72h researchgate.netnih.gov
Plasma Half-life (t½)8.67h researchgate.netnih.gov
Clearance (Cl)66.30L h⁻¹ researchgate.netnih.gov
Volume of Distribution (Vd)829L kg⁻¹ researchgate.netnih.gov

Table 4: Relative Specific Activity (% R.S.A.) of ⁶⁴Cu in Rat Tissues Following Dermal Application of Cu(II) Salicylate in Chronic Granulomatous Inflammation Model

Tissue/Organ% R.S.A. (Sponge Inflamed)Reference
Inflammatory locus (Sponge)47 nih.govuq.edu.au
Kidney21 nih.govuq.edu.au
Liver80 nih.govuq.edu.au
Spleen19 nih.govuq.edu.au
Adrenal07 nih.govuq.edu.au
Brain06 nih.govuq.edu.au
Blood51 nih.govuq.edu.au
Thymus11 nih.govuq.edu.au
Heart50 nih.govuq.edu.au
Serum100 (Baseline/Reference) nih.govuq.edu.au

Note: % R.S.A. indicates the percentage of relative specific activity, providing an indication of copper localization.

Metabolic Transformation and Elimination Pathways in Animal Models

Pharmacokinetic analyses of Copper(II) Aspirinate (CAS) suggest that its elimination, along with its metabolites acetylsalicylic acid and salicylic (B10762653) acid, follows first-order kinetics researchgate.netnih.gov. The elimination half-life for CAS was reported as 8.67 hours researchgate.netnih.gov. Studies conducted in rabbits to evaluate CAS pharmacokinetics indicated that copper levels in plasma increased with higher dosages of CAS but remained within acceptable safety limits nih.gov. These findings collectively suggest that the compound undergoes metabolic processing and is eliminated from the body through defined pathways consistent with first-order kinetics researchgate.netnih.gov.

Compound List:

Copper(II) Aspirinate (CAS)

Copper(II) acetylsalicylate

Copper salicylate

Acetylsalicylic acid (ASA)

Salicylic acid

Copper(II) complexes with S-substituted thiosalicylate derivatives

Salicylate–neocuproine ternary copper(II) complexes

Copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid

Salicylate ●Phenanthroline Copper (II) Complex (Cu(sal)(phen))

Human Serum Albumin (HSA)

Bovine Serum Albumin (BSA)

Computational and Theoretical Approaches in Copper Acetylsalicylate Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful in silico tools used to investigate the binding modes and affinities of molecules with biological targets, such as proteins and enzymes. These methods provide insights into how copper-acetylsalicylate or its related complexes interact at a molecular level, which is crucial for understanding their potential therapeutic mechanisms.

Studies involving copper complexes, often incorporating salicylate (B1505791) or aspirin-derived ligands, have extensively employed molecular docking. These simulations aim to predict the preferred orientation of a ligand on a target protein's active site and estimate the strength of binding. For instance, copper(II) complexes with disalicylic acid ligands have demonstrated significant binding affinities to enzymes like CDK2, with calculated binding energies indicating favorable interactions mdpi.com. Similarly, copper complexes featuring salicylate-like structures have been docked against various protein targets, revealing that they can form crucial hydrogen bonds and other non-covalent interactions with amino acid residues, thereby enhancing their binding affinity mdpi.comacs.orggoogle.comoup.com.

Interactions with biomolecules such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) have also been explored. Molecular docking, often complemented by spectroscopic techniques, suggests that these copper complexes can bind to serum albumins, with binding affinities typically ranging from -5.5 to -9.3 kcal/mol acs.orgresearchgate.netresearchgate.netmdpi.com. The primary binding interactions are often identified as hydrophobic forces and hydrogen bonds researchgate.net. Molecular dynamics simulations can further validate the stability of these protein-ligand complexes over time researchgate.net. Such studies are vital for predicting pharmacokinetic properties and potential drug delivery mechanisms. Additionally, molecular docking has been used to assess the inhibitory potential of copper-containing compounds against enzymes like Cyclooxygenase (COX) phcogj.com and acetylcholinesterase (AChE) researchgate.net.

Table 7.1: Selected Molecular Docking Findings for Copper Complexes with Salicylate-Related Ligands

Compound/ComplexTarget Protein/EnzymeBinding Affinity (kcal/mol)Key InteractionsReference
Cu(II)–DCM complexCDK2 enzyme (PDB ID: 6GUE)-9.3Hydrogen bonds mdpi.com
DCDQ (copper complex)Acetylcholinesterase (4EY7)-8.2Hydrogen bonds researchgate.net
C1 complex (binuclear Cu(II))DNA (Z-form)-7.5Minor groove binding nih.gov
C2 complex (binuclear Cu(II))DNA (Z-form)-8.1Minor groove binding nih.gov
C3 complex (binuclear Cu(II))DNA (Z-form)-8.5Minor groove binding nih.gov
Heterocyclic Aspirin (B1665792) AnalogsCOX-2 (PDB ID: 5F19)Negative valuesNon-covalent phcogj.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone computational method for investigating the electronic structure, molecular geometry, and chemical reactivity of compounds. For copper-acetylsalicylate and related complexes, DFT calculations provide fundamental insights into their stability, electronic properties, and potential reaction pathways.

DFT calculations are extensively employed to determine optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., IR spectra) mdpi.comrsc.orgjuniperpublishers.comnih.govijrti.orgdergipark.org.trresearchgate.netuobaghdad.edu.iq. Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap (ΔE), are calculated juniperpublishers.comijrti.orgdergipark.org.trresearchgate.netuobaghdad.edu.iqmdpi.com. A smaller HOMO-LUMO gap generally indicates higher molecular reactivity and lower stability, while a larger gap suggests greater stability and lower reactivity juniperpublishers.comijrti.orgresearchgate.netuobaghdad.edu.iqmdpi.com. For instance, a copper(II) complex was predicted to be more reactive than its free ligand due to a smaller frontier molecular orbital energy gap juniperpublishers.com.

Table 7.2: Key DFT Parameters and Their Implications for Copper-Salicylate Systems

Compound/ComplexDFT Method/Basis SetKey Parameter CalculatedValue/FindingImplicationReference
Cu(II)–Paracetamol complexB3LYP/Lacvp** (complex)HOMO-LUMO Gap (ΔE)Complex predicted to have a smaller gap than ligandHigher reactivity juniperpublishers.com
Cu(III) speciesDFTELUMOLower ELUMOBeneficial for reactivity tandfonline.com
Aspirin (monomer)B3LYP/6-31GHOMO-LUMO Gap (ΔE)0.199 eVGood reactivity uobaghdad.edu.iq
Aspirin (monomer)B3LYP/6-31GElectrophilicity (ω)3.51698Acts as a good electrophile ijrti.org
Cu(II)–DCM complexB3LYP/6-31G(d, p) + LANL2DZ (for Cu) in ethanolElectronic StructureOptimized geometry, bond lengths, anglesProvides structural and electronic insights mdpi.com
3,5-Dimethyl Pyrazolium 3,5-Dichloro SalicylateB3LYP with 6-311G(d, p)HOMO-LUMO Gap (ΔE)Not specifiedIndicates potential biological activity nih.gov

In Silico Rational Design Strategies for Novel Copper-Acetylsalicylate Analogs

The principles of in silico rational design are crucial for developing new copper-acetylsalicylate analogs with enhanced therapeutic properties or novel applications. This involves leveraging computational tools to systematically modify molecular structures and predict their impact on biological activity and physicochemical properties.

Rational drug design strategies often integrate molecular modeling, virtual screening, and structure-activity relationship (SAR) analyses to identify promising lead compounds nih.gov. For copper-acetylsalicylate, this could involve modifying the acetylsalicylate ligand to alter its electronic or steric properties, or exploring different coordination geometries and counter-ions for the copper center mdpi.comdntb.gov.ua. For example, studies on other NSAID-metal complexes have shown that complexation can lead to enhanced anti-inflammatory activity and reduced toxicity compared to the parent NSAID mdpi.com.

The design process typically combines DFT calculations to understand electronic characteristics and stability with molecular docking to predict binding affinities to specific biological targets phcogj.comresearchgate.net. By systematically altering functional groups or structural motifs, researchers aim to optimize interactions with target proteins, improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and minimize undesirable side effects phcogj.comnih.gov. The use of combinatorial chemistry coupled with computer-assisted drug design can significantly accelerate the screening of large compound libraries, making the discovery process more efficient and accurate nih.gov.

Table 7.3: Computational Strategies in Rational Design of Drug Analogs

StrategyComputational Tools EmployedTarget Property/GoalExample Application (Related)Reference
Ligand ModificationDFT, Molecular DockingImproved target inhibition (e.g., COX-2)Heterocyclic Aspirin Analogs for COX-2 inhibition phcogj.com
Metal Complex DesignDFT, Molecular Docking, SAREnhanced anti-inflammatory activity, reduced toxicityCu(II)-NSAID complexes showing improved profiles over parent drugs mdpi.com
Virtual Screening & Combinatorial ChemistryComputer-assisted drug designRapid screening of large compound librariesGeneral drug discovery, identification of lead compounds nih.gov
Structure-Activity Relationship (SAR)In silico simulations, QSARIdentifying key structural features for biological activityLead compound discovery and optimization nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Therapeutic Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical framework to correlate the structural and physicochemical properties of molecules with their biological activities. This approach is invaluable for predicting the efficacy of novel compounds and guiding the optimization of existing ones, such as copper-acetylsalicylate analogs.

QSAR models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure, including its size, shape, electronic distribution, and lipophilicity tandfonline.comannamalaiuniversity.ac.inmdpi.com. These descriptors, often derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges, polar surface area (PSA)) or other computational methods, are then statistically correlated with experimentally determined biological activities tandfonline.comresearchgate.net.

The developed QSAR models can predict the activity of new chemical entities, thereby reducing the need for extensive experimental synthesis and testing oup.comtandfonline.comresearchgate.netannamalaiuniversity.ac.in. For example, QSAR models have been successfully applied to predict the reactivity of copper species tandfonline.com and the binding affinities of drug candidates to target proteins oup.com. In the context of aspirin derivatives, QSAR has been integrated with molecular docking to design compounds with improved inhibitory potency against enzymes like Cyclooxygenase-2 (COX-2) phcogj.comresearchgate.net. A robust QSAR model is typically validated using statistical metrics such as R²adj, Q²LOO, and Q²ext to ensure its reliability and predictive power tandfonline.com.

Advanced Drug Delivery Systems for Copper Acetylsalicylate Complexes

Nanoparticle-Based Encapsulation Technologies

Nanoparticle-based encapsulation offers a sophisticated approach to control the release kinetics, improve the bioavailability, and enhance the targeting of therapeutic agents. For copper-acetylsalicylate complexes, this technology could provide a means to deliver the combined therapeutic benefits of copper and aspirin (B1665792) in a more controlled and efficient manner.

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles (PNPs) are versatile carriers that can encapsulate a wide range of drugs, including small molecules like aspirin and metal complexes. These biodegradable and biocompatible carriers can be engineered to release their payload over extended periods, thereby achieving sustained therapeutic effects and reducing the frequency of administration mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netacs.org.

Research has shown that polymeric nanoparticles can be fabricated from materials such as poly(l-lactic acid) (PLLA) and poly(lactic-co-glycolic acid) (PLGA) to encapsulate drugs like aspirin nih.govresearchgate.net. The release kinetics from these polymeric matrices are influenced by factors such as polymer degradation, swelling, and drug diffusion, allowing for tunable release profiles nih.govnih.gov. For copper-acetylsalicylate complexes, encapsulation within polymeric nanoparticles could offer a strategy to manage the release of both copper ions and the acetylsalicylate moiety, potentially optimizing their combined anti-inflammatory and other therapeutic actions. The controlled release from such systems aims to maintain therapeutic concentrations while minimizing systemic exposure and associated toxicities frontiersin.orgnih.gov.

Utilization of Metal-Based Nanoparticles for Delivery

Metal-based nanoparticles, such as gold nanoparticles (AuNPs) and copper sulfide (B99878) nanoparticles (CuS NPs), are also explored as carriers for drug delivery. These nanoparticles can offer unique properties, including good biocompatibility, tunable surface chemistry, and potential for synergistic therapeutic effects nih.govmdpi.comcapes.gov.brnih.govmdpi.com.

Gold nanoparticles have been functionalized with aspirin to improve its solubility and stability, demonstrating potential for drug delivery applications mdpi.comresearchgate.netchemmethod.comuot.edu.ly. Studies have shown that AuNPs can load copper(I) complexes, achieving significant loading efficiencies and enabling controlled release mdpi.com. Similarly, copper sulfide nanoparticles have been investigated for their antibacterial and photothermal properties, and their potential as drug delivery vehicles capes.gov.brnih.govrsc.orgfrontiersin.org. While direct examples of copper-acetylsalicylate complexes being delivered by these metal nanoparticles are scarce in the provided literature, the principle of using metal nanoparticles as scaffolds for drug delivery is established. For instance, copper-based nanoparticles themselves can exhibit anti-inflammatory properties by scavenging reactive oxygen species (ROS) nih.gov. The combination of copper-acetylsalicylate complexes with these metal nanoparticles could potentially lead to multi-functional therapeutic platforms.

Stimuli-Responsive Drug Release Platforms (e.g., ROS-Responsive Prodrugs)

Stimuli-responsive drug delivery systems are designed to release their therapeutic cargo in response to specific internal or external triggers present in the target biological environment. This targeted release mechanism enhances therapeutic efficacy and reduces off-target side effects. Reactive oxygen species (ROS)-responsive systems are particularly relevant for conditions like cancer and inflammation, where ROS levels are often elevated.

Research has explored ROS-responsive polymeric prodrugs of aspirin. These systems are engineered to release aspirin and its metabolites when exposed to elevated ROS levels, a common characteristic of the tumor microenvironment chinesechemsoc.orgresearchgate.net. The mechanism often involves the cleavage of specific chemical bonds within the prodrug structure in the presence of ROS, such as hydrogen peroxide (H₂O₂). For copper-acetylsalicylate complexes, developing stimuli-responsive formulations, particularly those sensitive to ROS, could allow for localized release of both copper and aspirin at sites of inflammation or oxidative stress chinesechemsoc.orgnih.govacs.orgnih.govnih.gov. Copper ions themselves can participate in Fenton-like reactions, generating ROS, which could create a positive feedback loop for drug release from ROS-responsive systems acs.orgresearchgate.net.

Strategies for Targeted Delivery to Specific Biological Environments

Targeted delivery aims to direct therapeutic agents to specific cells, tissues, or organs, thereby maximizing local efficacy and minimizing systemic toxicity. This can be achieved through passive targeting (e.g., the enhanced permeability and retention effect in tumors) or active targeting (e.g., using ligands that bind to specific cell surface receptors).

Copper complexes have been investigated for their potential in targeting specific biological environments, including tumor microenvironments, due to copper's role in various cellular processes like angiogenesis and inflammation researchgate.netresearchgate.netacs.orgresearchgate.net. Aspirin, as an anti-inflammatory agent, is also relevant for targeting inflamed tissues. Advanced delivery systems can be designed to exploit these properties. For example, folate-decorated nanoparticles have shown enhanced targeting efficacy to cancer cells frontiersin.org. Similarly, nanoparticles can be functionalized with specific ligands or designed to respond to the unique conditions of a target site, such as the acidic pH or specific enzyme activity found in tumor microenvironments frontiersin.orgnih.gov. For copper-acetylsalicylate complexes, strategies could involve encapsulating them in nanoparticles decorated with targeting moieties or designing them to accumulate in inflamed tissues where copper ions are often dysregulated nih.govpublichealthtoxicology.com.

Future Research Directions and Translational Perspectives

Exploration of Structure-Activity Relationships for Optimized Therapeutic Profiles

The therapeutic potential of copper aspirinate is intrinsically linked to its chemical structure. Future research will focus on elucidating the precise structure-activity relationships (SAR) to optimize its therapeutic benefits. This involves synthesizing and characterizing a variety of copper(II) aspirinate complexes and comparing their biological activities.

Key areas of investigation include:

Modification of the Aspirin (B1665792) Ligand: Introducing different functional groups onto the acetylsalicylic acid molecule can influence the complex's stability, solubility, and interaction with biological targets. For instance, the synthesis and thermal analysis of copper(II) complexes with haloaspirinates (aspirin derivatives containing halogen atoms) have already been explored. unlp.edu.ar These studies provide a foundation for understanding how substitutions on the aromatic ring of aspirin affect the properties of the resulting copper complex.

Varying the Copper Coordination Environment: The geometry and coordination number of the copper center play a crucial role in the compound's reactivity. Research into ternary complexes, where other ligands are introduced in addition to aspirin, has shown that these modifications can alter the compound's activity. unlp.edu.ar For example, the synthesis of ternary dimethylformamide (DMF) Cu(II) complexes of aspirin has been undertaken to compare the structure-activity relationships for anticonvulsant activity among different Cu(II)aspirinate chelates. researchgate.net

Investigating Dimeric versus Monomeric Forms: Copper aspirinate can exist in different structural forms, such as the dimeric [Cu2(asp)4]. unlp.edu.ar The biological implications of these different forms are not yet fully understood. Future studies will aim to correlate the structural arrangement of the copper centers and aspirin ligands with specific therapeutic outcomes.

A deeper understanding of these structural nuances will enable the rational design of copper aspirinate derivatives with enhanced potency and selectivity for various therapeutic targets.

Investigation of Synergistic Effects with Established Therapeutic Agents

A significant avenue for future research is the exploration of copper aspirinate's potential to act synergistically with existing drugs. This approach could lead to more effective combination therapies with reduced side effects.

Initial studies have already demonstrated promising synergistic interactions:

Antifungal Combinations: In the context of anti-cryptococcal therapy, copper acyl salicylate (B1505791) (CAS) has shown synergistic effects when combined with fluconazole (B54011) or amphotericin B. nih.govasm.org This suggests that copper aspirinate could be a valuable addition to the arsenal (B13267) against fungal infections.

Anticancer Therapies: The combination of chemotherapy with other treatment modalities, such as radiotherapy, is a common strategy in oncology. studysmarter.co.uk Given that some copper complexes exhibit anticancer properties, investigating the synergistic effects of copper aspirinate with established anticancer drugs is a logical next step. mdpi.comresearchgate.net For example, studies on the codelivery of SH-aspirin (a hydrogen sulfide-releasing aspirin derivative) and curcumin (B1669340) have shown synergistic anticancer effects in ovarian carcinoma cells. dovepress.com This provides a model for how copper aspirinate could be similarly combined to enhance therapeutic outcomes.

Pain Management: The synergistic effects of combining acetylsalicylic acid with other analgesics like caffeine (B1668208) and acetaminophen (B1664979) are well-documented. nih.gov It is plausible that copper aspirinate could exhibit similar or even enhanced synergistic effects in pain management, warranting further investigation.

These preliminary findings highlight the potential for copper aspirinate to be used in combination therapies to improve treatment efficacy and potentially overcome drug resistance.

Application of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of copper aspirinate, a comprehensive approach that goes beyond single-target analysis is required. The application of "omics" technologies—genomics, proteomics, and metabolomics—offers the potential to unravel the complex mechanisms of action of this compound. williams.eduuni-greifswald.de

Genomics: This field studies an organism's complete set of DNA (genome). williams.edu Genomic analyses can identify genes whose expression is altered by copper aspirinate treatment, providing insights into the cellular pathways it affects. For instance, pan-cancer genetic analysis of genes related to copper metabolism has provided a genetic overview for future studies on the role of copper in cancer. frontiersin.org

Proteomics: Proteomics is the large-scale study of proteins, which are the primary functional molecules in cells. wikipedia.org By analyzing changes in the proteome (the entire set of proteins) of cells or tissues upon exposure to copper aspirinate, researchers can identify the specific proteins and protein networks that are targeted. somalogic.com This can help to elucidate its mechanism of action in more detail than is possible with traditional methods. For example, proteomic approaches have been used to investigate the mechanistic mode of action of other novel Cu(II) complexes as potential chemotherapeutics. core.ac.uk

Metabolomics: This involves the study of the complete set of small-molecule chemicals (metabolites) within a biological sample. Metabolomic profiling can reveal how copper aspirinate alters cellular metabolism, providing further clues about its biological effects.

Integrating data from these different omics platforms will provide a systems-level understanding of how copper aspirinate functions, paving the way for more targeted and effective therapeutic applications.

Development of Novel Copper-Acetylsalicylate Analogs with Tunable Bioactivity

Building upon the knowledge gained from SAR studies and mechanistic investigations, the development of novel copper-acetylsalicylate analogs with tunable bioactivity is a key future direction. This involves the rational design and synthesis of new molecules with specific modifications aimed at enhancing desired therapeutic properties while minimizing potential off-target effects.

Examples of such developmental strategies include:

Synthesis of Hybrid Compounds: Researchers have synthesized new compounds by combining acetylsalicylic acid with other biologically active molecules, such as carnosine, to create derivatives with unique properties. nih.gov This approach could be extended to copper aspirinate, where the aspirin ligand is modified to incorporate other pharmacologically active moieties.

Introduction of Different Ligands: The synthesis of mixed-ligand copper(II) complexes, where other molecules are coordinated to the copper center in addition to salicylate, has been explored. mdpi.com This strategy allows for the fine-tuning of the complex's electronic and steric properties, which can in turn modulate its biological activity. For instance, the introduction of ligands like 1,10-phenanthroline (B135089) has been shown to result in copper complexes with potent anticancer activity. core.ac.uk

Development of Nanoparticle Formulations: Encapsulating copper aspirinate or its analogs within nanoparticles offers a promising approach to improve drug delivery, enhance bioavailability, and potentially target specific tissues or cells. dovepress.comacs.org

The ability to synthesize a diverse library of copper-acetylsalicylate analogs with tailored bioactivity will be crucial for translating the therapeutic potential of this class of compounds into clinical applications.

Q & A

Q. Q1. What are the established methods for synthesizing aspirin copper, and how do reaction conditions influence yield and purity?

Answer: this compound (dicopper 2-acetyloxybenzoate) is synthesized by reacting aspirin (acetylsalicylic acid) with a copper salt (e.g., copper(II) acetate) under controlled conditions. Key steps include:

  • Refluxing : A mixture of aspirin and copper salt in ethanol/water under reflux (70–80°C) for 1–2 hours to facilitate ligand exchange .
  • Purification : Vacuum filtration to isolate the precipitate, followed by recrystallization using solvents like ethanol to enhance purity .
  • Yield Optimization : Adjusting molar ratios (e.g., 2:1 aspirin-to-copper) and pH (neutral to slightly basic) improves crystallinity. Impurities (e.g., unreacted aspirin) are monitored via TLC (Rf comparison) .

Basic Research: Characterization Techniques

Q. Q2. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s structural and chemical properties?

Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylate-Cu bonds at ~1600 cm⁻¹, acetyloxy stretches) .
  • UV-Vis Spectroscopy : Detects d-d transitions of Cu²⁺ ions (λ ~600–800 nm) .
  • TLC Analysis : Verifies purity using silica gel plates and a mobile phase (e.g., ethyl acetate:hexane, 1:1); this compound exhibits distinct Rf values compared to aspirin .
  • Elemental Analysis : Confirms Cu content via atomic absorption spectroscopy (AAS) or ICP-MS .

Advanced Research: Mechanistic Studies

Q. Q3. How can researchers design experiments to investigate this compound’s enhanced anti-inflammatory mechanisms compared to aspirin?

Answer:

  • In Vitro Assays :
    • Platelet Aggregation Inhibition : Use Chronolog 590-X impedance aggregometry (as in ) with collagen induction to compare this compound’s IC50 with aspirin .
    • Cyclooxygenase (COX) Inhibition : Measure COX-1/COX-2 activity in human whole blood using ELISA for prostaglandin E2 (PGE2) .
  • In Vivo Models : Administer this compound to rodent models of inflammation (e.g., carrageenan-induced paw edema) and quantify edema reduction and plasma copper levels .

Advanced Research: Data Contradictions

Q. Q4. How should researchers resolve contradictions in reported efficacy data for this compound across studies?

Answer:

  • Systematic Review : Follow PRISMA guidelines () to screen studies using inclusion criteria (e.g., dose range, assay type) and assess bias via Cochrane Risk of Bias Tool .
  • Meta-Analysis : Pool data using Review Manager 5 to calculate standardized mean differences (SMDs) for outcomes like platelet inhibition. Stratify by study design (e.g., crossover vs. parallel) to identify heterogeneity sources .
  • Methodological Scrutiny : Compare protocols (e.g., collagen concentration in aggregation assays) and adjust for confounders (e.g., volunteer aspirin resistance in ) .

Advanced Research: Computational Modeling

Q. Q5. How can QSPR (Quantitative Structure-Property Relationship) models predict this compound’s pharmacokinetic properties?

Answer:

  • Descriptor Selection : Use CC-DPS (Chemical Compounds Deep Profiling Services) to extract molecular descriptors (e.g., logP, polar surface area) .
  • Machine Learning : Train neural networks on datasets of copper complexes to predict bioavailability or toxicity. Validate with experimental ADME data (e.g., Caco-2 permeability assays) .

Study Design Frameworks

Q. Q6. What PICOT elements should guide a clinical trial comparing this compound and aspirin for cardiovascular risk reduction?

Answer:

  • Population : Adults with high cardiovascular risk (e.g., diabetes, hypertension).
  • Intervention : Daily this compound (dose equivalent to 75 mg aspirin).
  • Comparison : Standard aspirin (75 mg/day).
  • Outcome : Composite endpoint of myocardial infarction, stroke, or cardiovascular death over 5 years.
  • Time : 2-year follow-up.
    Rationale: Aligns with FINER criteria (Feasible, Novel, Ethical) and USPSTF primary prevention frameworks .

Cross-Disciplinary Approaches

Q. Q7. How can materials science techniques enhance this compound’s application in drug delivery systems?

Answer:

  • Nanoparticle Synthesis : Encapsulate this compound in chitosan-copper nanoparticles to improve solubility and target endothelial cells. Characterize via TEM and DLS .
  • Release Kinetics : Use UV-Vis spectroscopy to monitor copper ion release in simulated physiological fluids (pH 7.4) .

Data Sharing and Reproducibility

Q. Q8. What are best practices for sharing this compound trial data to ensure reproducibility?

Answer:

  • Anonymized Datasets : Follow Sanofi’s model (), providing de-identified patient-level data, statistical analysis plans, and case report forms via platforms like ClinicalStudyDataRequest.com .
  • Protocol Registration : Pre-register trials on ClinicalTrials.gov with detailed methods (e.g., aggregation assay parameters) to reduce outcome reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.